1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole-derived amine featuring a methyl group at the 1-position and a 2-methylpyridin-3-yl substituent at the 3-position of the pyrazole core. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as evidenced by protocols using Pd₂(dba)₃ and BINAP ligands to achieve yields of ~15% . Key spectroscopic data include a characteristic singlet for the pyrazole NH₂ group at δ 5.85 ppm in $^1$H NMR and an ESI-MS [M+H]+ peak at m/z 252 .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-8(4-3-5-12-7)9-6-10(11)14(2)13-9/h3-6H,11H2,1-2H3 |
InChI Key |
OTULHGOHBMSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative . Industrial production methods often involve the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and stability .
Chemical Reactions Analysis
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include ethanol as a solvent and catalysts such as amorphous carbon-supported sulfonic acid . Major products formed from these reactions include various pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine exhibits promising anticancer properties. Research has shown that it can inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics. In vitro assays demonstrated that the compound could induce apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown efficacy against certain kinases involved in cancer progression, suggesting its utility in developing targeted therapies for malignancies characterized by aberrant kinase activity .
Material Science
Synthesis of Functional Materials
In material science, this compound is utilized in the synthesis of functional materials, particularly those with electronic and photonic properties. Its ability to form coordination complexes with metal ions has been harnessed to create novel materials for sensors and catalysis .
Polymer Chemistry
The compound is also integrated into polymer matrices to enhance their thermal and mechanical properties. Research indicates that incorporating this pyrazole derivative into polymer blends can improve their stability and performance under various environmental conditions .
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been evaluated for its potential as a pesticide. Its structural characteristics suggest it may interact effectively with biological targets in pests, leading to the development of new agrochemicals that are both effective and environmentally friendly .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Induced apoptosis in multiple cancer cell lines; potential for drug development. |
| Study B | Enzyme Inhibition | Effective against specific kinases; implications for targeted cancer therapy. |
| Study C | Material Synthesis | Successful incorporation into polymer matrices; improved thermal stability observed. |
| Study D | Pesticide Efficacy | Demonstrated effectiveness against common agricultural pests; further testing recommended. |
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridinyl and phenyl groups enhance π-π stacking interactions with biological targets, while aliphatic chains (e.g., 2-methylpropyl) improve membrane permeability .
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 2 increases metabolic stability but may reduce solubility due to hydrophobicity .
- Steric Effects : The 2-methyl group on the pyridine ring in the target compound balances steric hindrance and electronic effects, optimizing binding pocket interactions .
Bromodomain Inhibition
The target compound’s pyridinyl group mimics acetylated lysine residues, a critical motif for bromodomain binding. In contrast, compound 30 in (a CF53 derivative) uses a trifluoro-2-methylpropan-2-yl group to achieve nanomolar IC₅₀ values, highlighting the importance of hydrophobic substituents for potency .
Antimalarial Activity
Compound 2 in inhibits Plasmodium falciparum with an IC₅₀ of 120 nM, attributed to its trifluoromethyl group’s electronegativity and the fluorophenyl ring’s planar geometry . The target compound’s pyridine ring may offer similar π-stacking but lacks the fluorine-driven electrostatic interactions.
Thrombin Inhibition
emphasizes that substituent bulkiness at the 3-position correlates with thrombin inhibitory activity. For instance, bulky groups like tert-butyl (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) enhance serine-trapping efficiency . The target compound’s pyridinyl group provides moderate steric bulk, suggesting intermediate activity.
Biological Activity
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine is a compound within the pyrazole class known for its diverse biological activities, particularly in cancer therapeutics and anti-inflammatory applications. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 126417-86-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MDA-MB 231 breast cancer cells, leading to cell cycle arrest at the G2/M phase.
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis Induction
- Cytotoxicity Against Various Cell Lines
- Mechanistic Insights
Data Summary Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB 231 | Not specified | G2/M Phase Arrest |
| MCF7 | Moderate | Apoptosis Induction |
| A549 | 26 | Growth Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
